molecular formula C7H13N3 B13316102 1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine

1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B13316102
M. Wt: 139.20 g/mol
InChI Key: SGEMDBSQVGTATH-UHFFFAOYSA-N
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Description

1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by a methyl group at the first position, an isopropyl group at the fifth position, and an amine group at the fourth position of the pyrazole ring. It is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. For instance, the reaction of 1-methyl-3-oxobutan-2-one with isopropylhydrazine under acidic or basic conditions can yield the desired pyrazole derivative.

Reaction Conditions:

    Reagents: 1-methyl-3-oxobutan-2-one, isopropylhydrazine

    Catalysts: Acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide)

    Solvents: Ethanol, methanol, or water

    Temperature: Typically between 50-100°C

    Time: Several hours to complete the reaction

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or nitric acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide), or acylating agents (e.g., acetic anhydride).

Major Products

    Oxidation: Formation of nitroso or nitro pyrazole derivatives.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in microbial growth, leading to its antimicrobial activity. The exact pathways and molecular targets would require further detailed studies.

Comparison with Similar Compounds

1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:

    1-phenyl-3-methyl-1H-pyrazol-5-amine: Similar structure but with a phenyl group instead of an isopropyl group.

    3,5-dimethyl-1H-pyrazol-4-amine: Lacks the isopropyl group, leading to different chemical and biological properties.

    1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine: Isomeric compound with different substitution pattern.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other pyrazole derivatives.

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

1-methyl-5-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C7H13N3/c1-5(2)7-6(8)4-9-10(7)3/h4-5H,8H2,1-3H3

InChI Key

SGEMDBSQVGTATH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=NN1C)N

Origin of Product

United States

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